Deoxy-V-Trypt E

Description

Contextualization within Indole (B1671886) Alkaloid Chemistry

Deoxy-tryptophan-derived compounds are classified under the broad umbrella of indole alkaloids. nih.gov This extensive class of over 4,100 known compounds is defined by the presence of an indole structural moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.goviucr.org The biochemical precursor for virtually all indole alkaloids is the amino acid tryptophan. nih.gov

The journey from tryptophan to a complex alkaloid is a testament to the versatility of enzymatic reactions. In many biosynthetic pathways, the first step is the decarboxylation of tryptophan to form tryptamine. nih.gov Subsequent modifications, which can include oxidations, cyclizations, and the addition of isoprene (B109036) units, lead to the immense structural diversity seen in this family. nih.govuni.lu Compounds derived from tryptophan are not limited to plants; they are also prolifically produced by fungi, bacteria, and animals. google.com The indole nucleus itself, first isolated in 1866 by Adolf von Baeyer, is a crucial component that imparts unique chemical properties to these molecules, making them a continued focus of research. iucr.orgmfds.go.kr

Significance in Natural Products Research

The study of natural products, including indole alkaloids, is of paramount importance in chemistry and medicine. These compounds have historically been a major source of new drugs and have provided challenging targets that drive innovation in synthetic organic chemistry. kanazawa-u.ac.jpqmul.ac.uk Many tryptophan-derived natural products exhibit potent biological activities. google.com

The intricate structures of indole alkaloids have made them attractive targets for pharmacological evaluation and have led to the discovery of new biosynthetic pathways and enzymes. kanazawa-u.ac.jp For instance, bisindole alkaloids, which are formed from the fusion of two tryptophan molecules, include compounds with notable medicinal properties. The ongoing exploration of natural sources, particularly marine organisms and fungi, continues to unveil novel indole alkaloids with potential applications. This continuous discovery underscores the significance of natural products research in identifying lead compounds for future therapeutic development. kanazawa-u.ac.jp

Historical Perspective of Discovery and Initial Research Efforts

The history of indole alkaloids is intertwined with the history of medicine and chemistry. Traditional medicine has utilized plants containing these compounds for centuries. For example, Rauvolfia serpentina, which contains the antihypertensive indole alkaloid reserpine, has been used in India for millennia. uni.lu The formal study of these compounds began in the 19th century with the isolation of strychnine (B123637) in 1818. uni.lu

The genesis of indole chemistry is linked to the study of the dye indigo. iucr.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. iucr.org Interest in indole and its derivatives intensified in the 1930s upon the realization that the indole structure is a core component of many crucial biological molecules, including the amino acid tryptophan and various alkaloids. iucr.org Early observations of pigments produced by bacteria, such as the purple violacein (B1683560) from Chromobacterium violaceum, were later understood to be complex tryptophan-derived molecules. The first reported "observation" of a bisindole molecule was of violacein in the 1880s. These early discoveries laid the groundwork for the extensive field of indole alkaloid research that exists today.

Detailed Research Findings

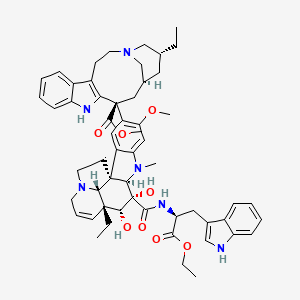

While the broader class of deoxy-tryptophan derivatives has been a subject of scientific inquiry, specific research on the compound named "Deoxy-V-Trypt E" is not widely available in public literature. However, its chemical identity has been cataloged, providing a foundation for its classification and potential areas of future study.

The compound "this compound" is a large and complex molecule, as indicated by its chemical formula and systematic name. Its structure suggests it belongs to the intricate class of polycyclic indole alkaloids.

| Identifier | Value |

|---|---|

| Molecular Formula | C56H68N6O8 uni.lu |

| Monoisotopic Mass | 952.5099 Da uni.lu |

| IUPAC Name | methyl (13S,15S,17R)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate uni.lu |

| InChIKey | GUZHKWGJIUQTGH-CDBVHANDSA-N uni.lu |

To understand the context of "this compound," it is useful to examine related, better-documented deoxy-tryptophan derivatives. Compounds like deoxyviolacein (B1140582) and deoxybrevianamide E are also derived from tryptophan and have been subjects of biosynthetic and synthetic studies.

Deoxyviolacein: This is a purple pigment produced by various bacteria. It is a bisindole alkaloid, meaning it is synthesized from two molecules of tryptophan. Its biosynthesis involves a series of enzymatic reactions that couple and modify the tryptophan units.

Deoxybrevianamide E: This fungal metabolite is another example of a complex indole alkaloid derived from tryptophan and proline. Research has focused on its total synthesis, a challenging task that helps to develop new methods in organic chemistry. The synthesis of such complex natural products is crucial for confirming their structure and for producing them in quantities sufficient for further biological testing.

The study of these related compounds highlights the typical research trajectory for novel natural products: isolation and characterization, biosynthetic investigation to understand their formation in nature, and total synthesis to provide access for further study.

Properties

CAS No. |

95273-83-9 |

|---|---|

Molecular Formula |

C56H68N6O8 |

Molecular Weight |

953.2 g/mol |

IUPAC Name |

methyl (13S,15S,17R)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C56H68N6O8/c1-7-33-25-34-29-55(52(66)69-6,46-38(19-23-61(31-33)32-34)37-16-11-13-18-42(37)58-46)40-27-39-44(28-45(40)68-5)60(4)49-54(39)21-24-62-22-14-20-53(8-2,48(54)62)50(64)56(49,67)51(65)59-43(47(63)70-9-3)26-35-30-57-41-17-12-10-15-36(35)41/h10-18,20,27-28,30,33-34,43,48-50,57-58,64,67H,7-9,19,21-26,29,31-32H2,1-6H3,(H,59,65)/t33-,34+,43+,48+,49-,50-,53-,54-,55+,56+/m1/s1 |

InChI Key |

GUZHKWGJIUQTGH-CDBVHANDSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC |

Canonical SMILES |

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC |

Origin of Product |

United States |

Biosynthesis of Deoxy Tryptophan Derived Compounds

Overview of L-Tryptophan Precursor Pathways

The journey to L-tryptophan starts with the integration of carbon fluxes from two primary metabolic routes: the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis, and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). mdpi.comfrontiersin.org These pathways supply the essential precursor molecules, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are the starting materials for the shikimate pathway. rsc.orgnih.gov The shikimate pathway then converts these precursors into chorismate, a critical branch-point intermediate that leads to the synthesis of tryptophan, phenylalanine, and tyrosine. nih.govrsc.org

The efficiency of L-tryptophan synthesis is heavily dependent on the availability of its initial building blocks, which are directly supplied by central metabolic pathways. mdpi.com The coordination between glycolysis and the pentose phosphate pathway is crucial for maintaining a balanced supply of precursors for the shikimate pathway. nih.gov

The glycolytic pathway is a primary source of phosphoenolpyruvate (PEP), one of the two essential precursors for the shikimate pathway. nih.govroyalsocietypublishing.org Under typical cellular conditions, a significant portion of the glucose that enters the cell is metabolized through glycolysis. frontiersin.org However, PEP is a high-energy intermediate that also plays a critical role in cellular energy production by being converted to pyruvate (B1213749), which then enters the tricarboxylic acid (TCA) cycle. nih.gov Additionally, PEP is consumed during glucose transport into the cell via the phosphotransferase system (PTS). mdpi.com This creates a metabolic competition where only a small fraction of the total PEP pool is typically directed towards the shikimate pathway. nih.gov Metabolic engineering strategies often focus on redirecting the flow of carbon from glycolysis towards PEP accumulation to enhance the production of aromatic amino acids. mdpi.comfrontiersin.org

The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis. nih.govresearchgate.net It is the primary source of erythrose-4-phosphate (E4P), the second key precursor for the shikimate pathway. nih.govmdpi.com The PPP is divided into an oxidative branch, which generates NADPH and precursors for nucleotide synthesis, and a non-oxidative branch. nih.gov The non-oxidative branch is responsible for the interconversion of sugar phosphates, producing E4P from intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, which it shares with glycolysis. nih.gov This connection allows for a flexible carbon flow between the two pathways, depending on the metabolic needs of the cell. nih.gov Upregulating the PPP is a common strategy to increase the supply of E4P for enhanced production of aromatic compounds. nih.gov

The shikimate pathway is a seven-step metabolic route that converts PEP and E4P into chorismate, the common precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. rsc.orgresearchgate.net This pathway is found in bacteria, fungi, algae, and plants, but not in animals, making the aromatic amino acids essential dietary components for the latter. nih.govrsc.org

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov This reaction is catalyzed by DAHP synthase (DHS). In Escherichia coli, there are three isoenzymes of DAHP synthase: AroG, AroF, and AroH. researchgate.netresearchgate.net These isoenzymes are subject to allosteric feedback inhibition by the final products of the aromatic amino acid pathways, which is a primary mechanism for regulating the carbon flow into the shikimate pathway. nih.gov

AroG is the major isoenzyme, accounting for approximately 80% of the total DAHP synthase activity, and it is feedback-inhibited by L-phenylalanine. researchgate.net

AroF contributes about 19% of the total activity and is regulated by L-tyrosine. researchgate.netresearchgate.net

AroH is the least abundant isoenzyme, responsible for about 1% of the activity, and is inhibited by L-tryptophan. researchgate.net

Table 1: DAHP Synthase Isoenzymes in E. coli and their Regulation

| Isoenzyme | Gene | Allosteric Inhibitor | Contribution to Total Activity |

|---|---|---|---|

| DAHP synthase-Phe | aroG |

L-Phenylalanine | ~80% researchgate.net |

| DAHP synthase-Tyr | aroF |

L-Tyrosine | ~19% researchgate.net |

| DAHP synthase-Trp | aroH |

L-Tryptophan | ~1% researchgate.net |

Shikimate Pathway

Chorismate as a Branch Point Intermediate

The biosynthesis of all aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway. nih.govrsc.orgnih.gov This pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) through seven enzymatic steps into the crucial intermediate, chorismate. nih.govyoutube.com Chorismate stands as the final common precursor and a major branch point, directing metabolic flow towards the synthesis of either phenylalanine and tyrosine, or L-tryptophan and other indole-based compounds. nih.govnih.govresearchgate.net The enzyme anthranilate synthase initiates the entry of chorismate into the tryptophan-specific branch. nih.govnih.gov

L-Tryptophan Branch Pathway

The conversion of chorismate to L-tryptophan is a well-conserved pathway that involves a series of enzymatic reactions encoded by the trp operon in many bacteria. nih.govigem.org

The first committed step in the L-tryptophan branch pathway is catalyzed by anthranilate synthase. nih.govwikipedia.org This enzyme complex, typically a heterotetramer of two TrpE and two TrpD subunits (encoded by trpE and trpD genes, respectively), converts chorismate into anthranilate. wikipedia.orgnih.gov The TrpG subunit (often part of TrpD in some organisms) possesses glutamine amidotransferase activity, providing an amino group from glutamine that replaces the hydroxyl group on chorismate. researchgate.netebi.ac.uk The TrpE subunit then catalyzes the elimination of pyruvate to form the aromatic product, anthranilate. researchgate.net

The activity of anthranilate synthase is a key regulatory point in the pathway. It is subject to feedback inhibition by the final product, L-tryptophan, which binds to a regulatory site on the TrpE subunit, thus controlling the metabolic flux into the pathway. researchgate.netnih.gov

| Enzyme/Complex | Encoding Genes | Substrates | Product | Key Function |

|---|---|---|---|---|

| Anthranilate Synthase | trpE, trpD (contains trpG) | Chorismate, L-glutamine | Anthranilate, Pyruvate, L-glutamate | First committed step in tryptophan biosynthesis; feedback-inhibited by L-tryptophan. |

Following the formation of anthranilate, subsequent enzymes act to build the characteristic indole (B1671886) ring structure. After two intermediate steps catalyzed by anthranilate phosphoribosyltransferase (TrpD) and phosphoribosylanthranilate isomerase (TrpF), the resulting compound, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP), is cyclized by indole-3-glycerol phosphate synthase (IGPS), the product of the trpC gene. nih.gov This reaction involves a decarboxylation and ring closure to form indole-3-glycerol phosphate (IGP), an irreversible step that establishes the indole moiety. nih.govuniprot.orguniprot.org In plants, IGP also serves as a branchpoint for the biosynthesis of defense compounds like benzoxazinoids and the phytohormone indole-3-acetic acid. biorxiv.orgnih.gov

The final two steps of L-tryptophan biosynthesis are catalyzed by the remarkable enzyme tryptophan synthase, a heterotetrameric α2β2 complex composed of TrpA and TrpB subunits. nih.govwikipedia.org

TrpA Subunit Activity : The α-subunit (TrpA) catalyzes the retro-aldol cleavage of indole-3-glycerol phosphate (IGP), yielding indole and glyceraldehyde-3-phosphate (G3P). nih.govwikipedia.org

TrpB Subunit Activity : The β-subunit (TrpB) catalyzes the condensation of indole with L-serine to produce L-tryptophan. This reaction is dependent on a pyridoxal (B1214274) phosphate (PLP) cofactor. nih.govacs.org

A key feature of tryptophan synthase is the presence of a 25-Ångstrom long hydrophobic channel that connects the active site of the TrpA subunit to that of the TrpB subunit. wikipedia.orgcaltech.edu This channel facilitates substrate channeling, whereby the indole produced by TrpA is directly transferred to TrpB without diffusing into the cytoplasm. caltech.edunih.gov This mechanism prevents the loss of the volatile and sparingly soluble indole intermediate and is regulated by allosteric communication between the subunits. nih.govcaltech.edu

| Enzyme/Complex | Encoding Genes | Substrates | Products | Key Function |

|---|---|---|---|---|

| Indole-3-glycerol phosphate synthase (IGPS) | trpC | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) | Indole-3-glycerol phosphate (IGP), CO2 | Catalyzes the formation of the indole ring. |

| Tryptophan Synthase (α-subunit) | trpA | Indole-3-glycerol phosphate (IGP) | Indole, Glyceraldehyde-3-phosphate | Cleaves IGP to produce indole. |

| Tryptophan Synthase (β-subunit) | trpB | Indole, L-serine | L-tryptophan, H2O | Condenses indole and serine to form L-tryptophan. |

Enzymatic Conversion Steps to Deoxy-Tryptophan-Derived Compounds (e.g., Deoxyviolacein)

Once L-tryptophan is synthesized, it can serve as a substrate for specialized biosynthetic pathways that produce a variety of secondary metabolites. One such pathway leads to the formation of violacein (B1683560) and its precursor, deoxyviolacein (B1140582).

The biosynthesis of violacein-related pigments is governed by the vio operon, which contains five genes: vioA, vioB, vioC, vioD, and vioE. nih.govnih.gov Deoxyviolacein is a key intermediate in this pathway and becomes the final product when the enzyme VioD is absent or inactive. nih.govresearchgate.netebi.ac.uk The synthesis from L-tryptophan proceeds as follows:

VioA and VioB Action : The pathway begins with the flavoenzyme L-tryptophan oxidase (VioA), which oxidizes two molecules of L-tryptophan to form indole-3-pyruvic acid (IPA) imine. nih.govnih.govacs.org The heme-containing protein VioB then catalyzes the oxidative coupling of these two imine molecules. nih.govnih.gov

VioE Rearrangement : The resulting unstable dimer undergoes a nih.govnih.gov-indole rearrangement, a critical step catalyzed by the enzyme VioE, to form prodeoxyviolacein. nih.govigem.org

VioC Oxidation : The flavin-dependent oxygenase VioC then acts on the prodeoxyviolacein intermediate, creating an oxindole (B195798) at the 2-position of one of the indole rings to complete the formation of deoxyviolacein. nih.govigem.org

In the full violacein pathway, the enzyme VioD would act before VioC to hydroxylate an indole ring, leading to proviolacein. nih.gov However, in the absence of VioD activity, the pathway is shunted to produce deoxyviolacein as the primary pigment. nih.govebi.ac.uk Recombinant systems have been engineered by deleting the vioD gene to achieve high-yield production of pure deoxyviolacein. nih.govresearchgate.net

| Enzyme | Encoding Gene | Substrate(s) | Product | Function in Deoxyviolacein Synthesis |

|---|---|---|---|---|

| L-tryptophan oxidase | vioA | L-tryptophan | Indole-3-pyruvic acid (IPA) imine | Oxidizes L-tryptophan, the initial step. |

| Heme protein | vioB | IPA imine (2 molecules) | IPA imine dimer | Dimerizes the IPA imine intermediate. |

| Rearrangase | vioE | IPA imine dimer | Prodeoxyviolacein | Catalyzes a crucial indole ring rearrangement. |

| Flavin-dependent oxygenase | vioC | Prodeoxyviolacein | Deoxyviolacein | Catalyzes the final oxidation to form the oxindole ring. |

Specific Enzymatic Cascades (e.g., VioABCDE Pathway for Deoxyviolacein).

VioA (L-Tryptophan Conversion to Indole 3-Pyruvic Acid Imine)

The biosynthetic cascade leading to deoxyviolacein is initiated by the enzyme VioA, a flavin-dependent L-tryptophan oxidase. nih.gov VioA catalyzes the oxidation of L-tryptophan, converting it into indole-3-pyruvic acid (IPA) imine. nih.govresearchgate.net This initial step is crucial as it prepares the tryptophan molecule for subsequent dimerization. The reaction involves the reduction of the cofactor flavin adenine (B156593) dinucleotide (FAD) to FADH2. To regenerate the cofactor for subsequent catalytic cycles, molecular oxygen oxidizes FADH2 back to FAD, which results in the formation of hydrogen peroxide as a byproduct. acs.org VioA exhibits a degree of substrate promiscuity, capable of acting on various tryptophan analogs, although substitutions at certain positions of the indole ring can inhibit its activity. acs.org

| Enzyme | Substrate | Product | Cofactor |

| VioA | L-Tryptophan | Indole 3-Pyruvic Acid Imine | FAD |

VioB (Imine Dimerization and Catalase Activity)

Following the formation of IPA imine, the heme-containing oxidase VioB catalyzes the dimerization of two IPA imine molecules. researchgate.netresearchgate.net This reaction forms an unstable intermediate known as the IPA imine dimer. nih.govresearchgate.net Due to its transient nature, this dimer is often referred to as "compound X" in scientific literature. researchgate.net In addition to its primary role in dimerization, VioB also possesses catalase activity, utilizing heme b as a cofactor. nih.gov The dimerization step is a critical juncture in the pathway, creating the foundational bisindole structure that will be further modified by subsequent enzymes.

| Enzyme | Substrate | Product | Cofactor |

| VioB | Indole 3-Pyruvic Acid Imine (2 molecules) | IPA Imine Dimer | Heme b |

VioE (Imine Dimer to Protodeoxyviolaceinic Acid Conversion)

The unstable IPA imine dimer is then acted upon by the enzyme VioE. researchgate.net VioE catalyzes a sophisticated rearrangement of the IPA imine dimer, which involves a researchgate.netnih.gov-shift of one of the indole rings, to form protodeoxyviolaceinic acid. nih.govnih.gov This enzymatic step is essential for the formation of the violacein and deoxyviolacein backbone. igem.org In the absence of VioE, the unstable imine dimer can spontaneously convert into a different compound, chromopyrrolic acid, which is a precursor for other natural products like rebeccamycin (B1679247) and staurosporine. nih.govnih.gov

| Enzyme | Substrate | Product |

| VioE | IPA Imine Dimer | Protodeoxyviolaceinic Acid |

VioC Role in Deoxyviolacein Branch

VioC, a flavin-dependent oxygenase, plays a pivotal role in the final steps of both violacein and deoxyviolacein synthesis. nih.gov In the deoxyviolacein branch of the pathway, VioC acts on protodeoxyviolaceinic acid. researchgate.net It catalyzes the hydroxylation at the 2-position of the second indole ring, leading to the formation of deoxyviolaceinic acid. igem.orguniprot.org This is followed by a spontaneous oxidative decarboxylation to yield the final product, deoxyviolacein. nih.gov The ability of VioC to utilize protodeoxyviolaceinic acid as a substrate is what enables the formation of deoxyviolacein, making it a key branching point enzyme. nih.gov

| Enzyme | Substrate | Product |

| VioC | Protodeoxyviolaceinic Acid | Deoxyviolacein |

Absence or Modulation of VioD for Deoxy-Forms

The synthesis of deoxyviolacein is fundamentally characterized by the absence or functional modulation of the enzyme VioD. nih.gov VioD is a flavin-dependent oxygenase responsible for hydroxylating protodeoxyviolaceinic acid at the 5-position of one of the indole rings to produce protoviolaceinic acid, the precursor to violacein. nih.govnih.gov When VioD is absent or non-functional, the biosynthetic pathway is shunted towards the production of deoxyviolacein, as VioC can directly act on the accumulated protodeoxyviolaceinic acid. researchgate.netnih.gov Therefore, the genetic knockout or downregulation of the vioD gene is a common strategy in metabolic engineering to achieve high-yield production of pure deoxyviolacein. nih.govebi.ac.uk

Investigation of Alternative or Hypothetical Enzymatic Routes

While the VioA-E pathway is the established route for deoxyviolacein biosynthesis, research into related metabolic pathways offers insights into potential alternative or hypothetical enzymatic routes for deoxy-tryptophan-derived compounds. The promiscuity of enzymes within these pathways suggests that variations in substrate or enzymatic partners could lead to a diversity of bisindole structures.

For instance, the initial steps of violacein biosynthesis share homologous enzymes with the pathways for rebeccamycin and staurosporine, where enzymes like StaO/RebO and StaD/RebD perform similar functions to VioA and VioB, respectively. nih.gov The spontaneous conversion of the IPA imine dimer to chromopyrrolic acid in the absence of VioE highlights a non-enzymatic branch point that leads to different classes of compounds. nih.gov It is conceivable that other, yet undiscovered, enzymes could intercept intermediates of the deoxyviolacein pathway to generate novel derivatives. Further investigation into the substrate specificity and catalytic mechanisms of enzymes involved in tryptophan metabolism may reveal alternative biosynthetic possibilities.

Genetic Regulation of Biosynthetic Pathways

The production of deoxyviolacein is intrinsically linked to the genetic regulation of the vio operon. In many producing organisms, such as Chromobacterium violaceum, the expression of the vio genes is controlled by a quorum-sensing system. geneticsmr.comfrontiersin.org This cell-density-dependent regulatory mechanism involves the production and detection of N-acyl-homoserine lactone (AHL) signal molecules. geneticsmr.com

The CviI/R quorum-sensing system positively regulates the violacein operon. frontiersin.org CviI is the AHL synthase, and CviR is the AHL-binding transcriptional regulator. frontiersin.org At a sufficiently high cell density, the accumulated AHL binds to CviR, which in turn activates the transcription of the vio operon, leading to pigment production. geneticsmr.com

In addition to this positive regulation, a negative regulatory element, VioS, has been identified. VioS acts as a repressor of the violacein operon. frontiersin.org This dual-control system, with both positive (CviI/R) and negative (VioS) regulators, allows for fine-tuned control of pigment biosynthesis in response to both cell density and other environmental cues. Understanding and manipulating these genetic regulatory networks is a key strategy in the heterologous production and optimization of deoxyviolacein yields. rsc.org

| Regulatory Element | Type of Regulation | Function |

| CviI/R | Positive | Activates transcription of the vio operon in response to cell density. |

| VioS | Negative | Represses transcription of the vio operon. |

Information regarding the chemical compound "Deoxy-V-Trypt E" is not available in the public domain, preventing the generation of a scientifically accurate article on its specific biosynthesis.

Extensive searches for "this compound" across scientific databases and scholarly articles have yielded no results for this specific compound. Consequently, an article detailing its unique biosynthesis, regulatory mechanisms, and metabolic pathways, as requested, cannot be produced without resorting to speculation, which would violate the core principles of scientific accuracy.

While the broader field of tryptophan-derived compounds is well-documented, the user's strict instruction to focus solely on "this compound" cannot be fulfilled. The provided outline, which includes detailed sections on the regulation of the tryptophan operon, the role of repressor proteins, quorum sensing, and substrate flux analysis, represents the general understanding of tryptophan biosynthesis. However, without any specific information linking "this compound" to these processes, any attempt to generate the requested article would be a work of fiction rather than a scientifically grounded document.

It is possible that "this compound" is a novel or proprietary compound not yet described in publicly accessible literature, or that the name is a specific internal designation. Without further clarification or available data on this particular molecule, it is not possible to generate the requested in-depth scientific article.

Synthetic Methodologies for Deoxy Tryptophan Derived Compounds

Total Synthesis Approaches (e.g., Deoxybrevianamide E)

The total synthesis of Deoxybrevianamide E, a metabolite first isolated from Aspergillus ustus, has been a subject of interest due to its complex structure featuring a bicyclo[2.2.2]diazaoctane core and a reverse-prenylated indole (B1671886) moiety. nih.govacs.org These synthetic endeavors have led to the development of innovative chemical transformations and strategies.

Stereoselective Synthesis Strategies

A critical aspect of synthesizing Deoxybrevianamide E and related compounds is controlling the stereochemistry of the final molecule. The absolute configuration of naturally occurring Deoxybrevianamide E has been determined through chiral synthesis starting from L-proline, confirming its derivation from L-tryptophan and L-proline precursors.

One notable strategy involves an oxidative cyclization step. For instance, the treatment of a diketopiperazine precursor with an oxidizing agent like dimethyldioxirane (B1199080) (DMDO) can induce the formation of the complex polycyclic system. acs.org However, the stereochemical outcome of such reactions can be influenced by stochastic factors, sometimes leading to a mixture of diastereomers. acs.org For example, the DMDO-induced oxidative cyclization of a Deoxybrevianamide E precursor yielded a mixture of bis-epi-brevianamide E and brevianamide (B1173143) E. acs.org

Another approach to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts during key bond-forming reactions. These methods aim to guide the reaction pathway towards the desired stereoisomer, minimizing the formation of unwanted byproducts.

Key Intermediates and Reaction Sequences

The total synthesis of Deoxybrevianamide E typically involves the preparation of key building blocks that are later assembled to form the final complex structure. A common strategy involves the synthesis of a diketopiperazine core, derived from the coupling of L-proline and a modified tryptophan derivative. acs.org

A crucial step in many synthetic routes is the introduction of the reverse-prenyl group at the C2 position of the indole ring of tryptophan. This transformation can be achieved through the reaction of a protected tryptophan derivative with a suitable prenylating agent. acs.org The resulting 2-substituted indole is a key intermediate for the subsequent construction of the polycyclic system.

The reaction sequence often proceeds as follows:

Preparation of the Diketopiperazine Core: Coupling of a protected L-proline derivative with a modified tryptophan ester to form a dipeptide, followed by cyclization to yield the diketopiperazine.

Introduction of the Reverse-Prenyl Group: Regioselective installation of the 1,1-dimethylallyl group onto the C2 position of the tryptophan indole ring within the diketopiperazine framework.

Oxidative Cyclization: Treatment with an oxidizing agent to facilitate the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. acs.org

Demethoxycarbonylation: In some synthetic routes, a final demethoxycarbonylation step is required to yield the natural product. researchgate.net

| Step | Description | Reagents/Conditions |

| 1 | Formation of the Diketopiperazine | Coupling of N-benzyloxycarbonyl-L-proline with dimethyl aminomalonate, followed by debenzylation and thermal cyclization. researchgate.net |

| 2 | Condensation with Gramine (B1672134) Derivative | Reaction of the diketopiperazine with a gramine derivative in the presence of a base like sodium hydride. researchgate.net |

| 3 | Demethoxycarbonylation | Hydrolysis of the ester followed by heating, or heating in the presence of magnesium chloride in dimethyl sulfoxide. researchgate.net |

| 4 | Oxidative Cyclization (for Brevianamide E) | Addition of dimethyldioxirane (DMDO) to Deoxybrevianamide E. acs.org |

Novel Construction of Substituted Indole Scaffolds

The indole nucleus is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds. organic-chemistry.org The development of efficient methods for constructing functionalized indole scaffolds is crucial for the synthesis of complex molecules like Deoxy-Tryptophan derivatives.

Regioselective Introduction of Functional Groups

Controlling the position of substituents on the indole ring is a significant challenge in synthetic chemistry. The inherent reactivity of the indole ring often leads to substitution at the C3 position. nih.gov However, for the synthesis of many natural products, functionalization at other positions, such as C2, is required.

Several strategies have been developed to achieve regioselective functionalization:

Directing Groups: The use of a directing group attached to the indole nitrogen can guide metal catalysts to activate specific C-H bonds, allowing for functionalization at positions that are typically less reactive. iisc.ac.in

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Larock indole synthesis, provide versatile methods for constructing substituted indoles from appropriate precursors.

Domino Reactions: Multi-component, one-pot procedures have been developed that involve a cascade of reactions, such as a Sonogashira coupling followed by aminopalladation and reductive elimination, to build the indole scaffold with specific substitution patterns. organic-chemistry.org

| Method | Description | Catalyst/Reagents | Target Position |

| Directing Group Strategy | A removable group on the indole nitrogen directs a metal catalyst to a specific C-H bond. | Ru(II) catalyst | C2 or C4 |

| Larock Indole Synthesis | Intramolecular cyclization of an o-haloaniline with an alkyne. | Palladium catalyst | Various |

| Cacchi's Protocol | A one-pot, three-component reaction involving domino indolization. | Palladium catalyst | 2,3-disubstituted |

| Photo-induced Nitrene C-H Insertion | Formation of the indole ring via photochemical generation of a nitrene which inserts into a C-H bond. | Photochemical | Various |

Formation of Polycyclic Ring Systems

Many tryptophan-derived alkaloids feature complex, polycyclic ring systems that are often fused to the indole core. The construction of these intricate architectures is a hallmark of natural product synthesis.

Key strategies for forming these polycyclic systems include:

Intramolecular Cyclizations: Designing precursors that can undergo intramolecular reactions, such as Diels-Alder or Pictet-Spengler reactions, to form new rings.

Oxidative Cyclizations: As seen in the synthesis of Deoxybrevianamide E, the use of oxidizing agents can trigger cascade reactions that lead to the formation of multiple rings in a single step. acs.org

Carbocation-Based Cyclizations: The generation of a carbocation intermediate can initiate a series of cyclization events, driven by the electron-rich indole nucleus, to form complex fused ring systems. nih.gov

The biosynthesis of many fungal indole alkaloids involves enzymes that catalyze highly specific and complex cyclizations, providing inspiration for synthetic chemists to develop biomimetic approaches. nih.gov

Semisynthesis Strategies from Tryptophan Derivatives

Semisynthesis, which utilizes readily available natural products or their derivatives as starting materials, offers an alternative and often more efficient route to complex molecules. Tryptophan and tryptamine, being the biosynthetic precursors to a vast number of indole alkaloids, are ideal starting points for semisynthetic strategies. grinnell.eduwikipedia.org

By chemically modifying these simple precursors, it is possible to access more complex intermediates that can then be elaborated into the final target molecules. For example, the introduction of a prenyl group onto the tryptophan scaffold is a key step in the synthesis of many alkaloids. acs.org Semisynthetic approaches can also be used to generate analogues of natural products for structure-activity relationship studies.

The use of enzymes in synthesis, known as biocatalysis, is a powerful tool in this context. For instance, tryptophan synthase can be used to produce modified tryptophan derivatives that are difficult to access through traditional chemical methods. chim.it These enzymatically synthesized compounds can then serve as advanced intermediates in the synthesis of complex natural products.

Metabolic Engineering and Biotechnological Production of Deoxy Tryptophan Derived Compounds

Strain Design and Optimization for Enhanced Production

The biotechnological production of deoxy-tryptophan-derived compounds relies heavily on the strategic design and optimization of microbial strains. Through targeted metabolic engineering, researchers can channel cellular resources towards the synthesis of the desired product, overcoming native regulatory mechanisms that would otherwise limit production.

Selection of Suitable Microbial Cell Factories (e.g., Escherichia coli, Corynebacterium glutamicum, Janthinobacterium lividum, Saccharomyces cerevisiae)

The choice of a microbial host is a critical first step in developing an efficient production process. Several microorganisms have been established as robust chassis for producing L-tryptophan and its derivatives, each with distinct advantages.

Escherichia coli is a well-studied and widely used host for producing L-tryptophan due to its clear genetic background and sophisticated genetic manipulation tools. nih.gov Its metabolic pathways for aromatic amino acid synthesis are well understood, making it a prime target for rational engineering. nih.govfrontiersin.org

Corynebacterium glutamicum is another prominent industrial microorganism, traditionally used for large-scale production of amino acids like L-glutamate and L-lysine. asm.orgnih.gov It is also a natural producer of L-tryptophan and has been engineered to produce high titers of the amino acid and its derivatives, such as 7-bromo-L-tryptophan. asm.orgfrontiersin.org C. glutamicum is considered a safe (GRAS) organism, which is advantageous for certain applications. researchgate.net

Janthinobacterium lividum is a bacterium known for its natural ability to produce the purple pigment violacein (B1683560), a bisindole compound derived from two molecules of L-tryptophan. nih.govconicet.gov.ar This inherent capability makes it an interesting candidate for producing other tryptophan-derived compounds. conicet.gov.ar The violacein biosynthetic pathway itself, encoded by the vioABCDE operon, has been expressed in heterologous hosts like E. coli and C. glutamicum to leverage their production capabilities. researchgate.netnih.govjmb.or.kr

Saccharomyces cerevisiae , or baker's yeast, is a leading eukaryotic microbial host for industrial biotechnology. nih.gov Its robustness, safety (GRAS status), and ability to perform post-translational modifications, such as those by P450 oxidases, make it suitable for producing complex pharmaceuticals and food-grade biochemicals. nih.govnih.gov S. cerevisiae has been successfully engineered for the de novo production of L-tryptophan and various derivatives. nih.govnih.govoup.com

The selection among these hosts often depends on the specific target molecule, the complexity of the required metabolic pathway, and the desired scale and conditions of the fermentation process.

Genomic Modifications for Increased Carbon Flux

To maximize the yield of deoxy-tryptophan-derived compounds, the carbon flux through the central metabolism must be redirected towards the L-tryptophan biosynthetic pathway. This is achieved through a series of precise genomic modifications aimed at removing metabolic bottlenecks, eliminating competing pathways, and enhancing the supply of necessary precursors.

Deregulation of Feedback Inhibition (e.g., mutated trpE, aroG, aroF)

A primary limitation in amino acid production is feedback inhibition, where the final product (L-tryptophan) or intermediate metabolites inhibit the activity of key enzymes early in the pathway. nih.gov To overcome this, feedback-resistant (fbr) enzyme variants are created through site-directed mutagenesis.

DAHP Synthase (AroG, AroF): The first committed step in the aromatic amino acid pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. In E. coli, there are three isoenzymes (encoded by aroG, aroF, and aroH) that are inhibited by L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. nih.gov Introducing mutations, such as Pro150Leu in aroG or replacing residue Ile11 in aroF, can eliminate this feedback inhibition. frontiersin.orgnih.gov For instance, introducing a mutation (S180F) into the aroG gene in an E. coli strain resulted in the production of 3.94 g/L of DAHP. nih.govfrontiersin.org

Anthranilate Synthase (TrpE): This enzyme catalyzes the first step of the tryptophan-specific branch, converting chorismate to anthranilate, and is strongly inhibited by L-tryptophan. nih.govfrontiersin.org Site-directed mutagenesis to create feedback-resistant variants, such as by substituting Ser40 with Phe (S40F) or Met293Thr (M293T), is a crucial strategy. nih.govfrontiersin.orgnih.gov In Synechocystis sp., expressing a feedback-resistant trpE from E. coli was shown to be an effective strategy for increasing tryptophan production. asm.org In C. glutamicum, the anthranilate phosphoribosyltransferase (TrpD) is also a key target for relieving feedback inhibition. biorxiv.org

The following table summarizes key mutations used to confer feedback resistance to enzymes in the tryptophan pathway.

| Gene | Enzyme | Host Organism | Mutation | Reference |

| aroG | DAHP Synthase | E. coli | Pro150Leu (P150L) | nih.gov |

| aroG | DAHP Synthase | E. coli | Ser180Phe (S180F) | frontiersin.org |

| aroF | DAHP Synthase | E. coli | Ile11 deletion | frontiersin.org |

| trpE | Anthranilate Synthase | E. coli | Met293Thr (M293T) | nih.gov |

| trpE | Anthranilate Synthase | E. coli | Ser40Phe (S40F) | nih.govfrontiersin.org |

This table is interactive and can be sorted by column.

Overexpression of Rate-Limiting Enzymes (e.g., DAHP Synthase, Anthranilate Synthase)

Beyond removing feedback inhibition, increasing the quantity of rate-limiting enzymes through overexpression is a common strategy to enhance metabolic flux. mdpi.com By placing the genes encoding these enzymes under the control of strong promoters or increasing their copy number using plasmids, their catalytic capacity within the cell is increased.

DAHP Synthase: Overexpression of feedback-resistant DAHP synthase (aroGfbr or aroFfbr) is a cornerstone of tryptophan production strains. nih.govmdpi.comnih.gov

Anthranilate Synthase: Similarly, overexpressing a mutated trpE gene, often along with trpD as the trpED complex, is critical to pull carbon flux from the common aromatic pathway into the tryptophan branch. mdpi.comnih.gov

In one study, an E. coli strain was engineered to overexpress both the L-tryptophan operator sequences (trpEDCBA) and a feedback-resistant DAHP synthase (aroGfbr) to improve production. nih.gov

Blocking Competing Metabolic Pathways (e.g., pheA, tnaA, poxB, pta-ackA, pflB, ldhA, adhE)

Carbon that could be used for tryptophan synthesis is often diverted to other metabolic pathways. Deleting the genes responsible for these competing reactions can significantly redirect carbon flux towards the desired product. mdpi.com

Competing Aromatic Amino Acid Pathways: The shikimate pathway intermediate, chorismate, is a branch point for the synthesis of L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr), in addition to L-tryptophan. nih.gov Deleting the genes pheA (encoding prephenate dehydratase) and tyrA (encoding prephenate dehydrogenase) blocks these competing branches, forcing more chorismate into the tryptophan pathway. nih.govnih.govmdpi.comresearchgate.net

Tryptophan Degradation: The enzyme tryptophanase, encoded by tnaA, degrades tryptophan back into indole (B1671886), pyruvate (B1213749), and ammonia. nih.govmdpi.com Knocking out tnaA is a standard modification to prevent product loss and has been shown to increase tryptophan accumulation. nih.govnih.gov

Acetate (B1210297) and Other Byproduct Formation: Under high-glucose fermentation conditions, E. coli often produces acetate via the Pta-AckA pathway, which can inhibit cell growth and productivity. plos.org Deleting or weakening the expression of genes like pta (phosphate acetyltransferase) or poxB (pyruvate oxidase) can reduce acetate formation. nih.govplos.orgnih.gov For example, replacing the native pta gene with a variant exhibiting lower catalytic capacity led to a 15% increase in the final L-tryptophan titer in a fed-batch fermentation. plos.org Other pathways leading to byproducts like formate (B1220265) (pflB), lactate (B86563) (ldhA), and ethanol (B145695) (adhE) have also been targeted for disruption. nih.gov

The table below details common gene knockouts for enhancing tryptophan production.

| Gene Target | Pathway Blocked | Purpose | Reference |

| pheA | L-Phenylalanine synthesis | Redirect chorismate to tryptophan pathway | nih.govnih.govmdpi.com |

| tyrA | L-Tyrosine synthesis | Redirect chorismate to tryptophan pathway | nih.govnih.govmdpi.com |

| tnaA | Tryptophan degradation | Prevent product loss | nih.govnih.govmdpi.comnih.gov |

| pta-ackA | Acetate formation | Reduce toxic byproduct accumulation | mdpi.comnih.govplos.org |

| poxB | Acetate formation | Reduce toxic byproduct accumulation | nih.gov |

This table is interactive and can be sorted by column.

Enhancing Precursor Supply (e.g., tktA, ppsA, serA)

The synthesis of L-tryptophan requires several key precursors derived from central carbon metabolism. Ensuring an ample supply of these molecules is essential for high-yield production. nih.govmdpi.com

Erythrose-4-phosphate (E4P): E4P is a precursor for DAHP and is produced in the pentose (B10789219) phosphate (B84403) pathway (PPP). Overexpressing the gene tktA, which encodes transketolase, increases the supply of E4P. nih.govmdpi.com

Phosphoenolpyruvate (B93156) (PEP): PEP is the second precursor for DAHP and is a key node in glycolysis. Its availability can be increased by overexpressing ppsA, which encodes PEP synthase, an enzyme that converts pyruvate back to PEP. mdpi.comnih.gov Overexpression of tktA and ppsA together has been shown to improve tryptophan titers by 5.6% and 11.9%, respectively, compared to a parent strain. nih.gov

L-serine: L-serine is required in the final step of tryptophan synthesis, where it condenses with indole. The enzyme 3-phosphoglycerate (B1209933) dehydrogenase, encoded by serA, is a key control point in serine biosynthesis and is subject to feedback inhibition. frontiersin.org Overexpressing a feedback-resistant version of serA can boost the intracellular availability of L-serine, thereby improving tryptophan production. mdpi.comresearchgate.netmdpi.com

By systematically implementing these genomic modifications, microbial cell factories can be transformed into highly efficient producers of L-tryptophan and its valuable derivatives.

Optimization of Product Secretion and Transport Systems

In the context of aromatic amino acid derivatives like deoxy-tryptophan-derived compounds, several transport systems in E. coli have been identified and engineered for improved export. Key among these are:

yddG : This putative efflux pump has been shown to be a major exporter of aromatic compounds, including tryptophan and its derivatives. Overexpression of the yddG gene has consistently resulted in increased titers of various aromatic products by facilitating their transport out of the cytoplasm.

tnaB : This low-affinity tryptophan permease is another crucial transporter. Its overexpression can contribute to a higher export rate of tryptophan and related molecules, preventing their intracellular accumulation.

aroP : As a general aromatic amino acid transporter, AroP plays a significant role in the transport of phenylalanine, tyrosine, and tryptophan. Engineering AroP can help modulate the intracellular and extracellular concentrations of these key precursors and final products.

The strategic overexpression of one or more of these transporters is a common and effective strategy to de-bottleneck the production pathway and enhance the final product titer. The choice of which transporter to overexpress often depends on the specific characteristics of the target molecule and the metabolic state of the production host.

Fermentation Process Optimization

Beyond genetic engineering of the microbial host, optimizing the fermentation process is paramount to achieving high-yield, high-titer, and high-productivity manufacturing of deoxy-tryptophan-derived compounds. This involves a multi-faceted approach to controlling the culture environment.

The composition of the culture medium directly impacts cell growth and product formation. A well-defined medium provides the necessary nutrients for robust microbial proliferation and supplies the essential precursors for the target biosynthetic pathway.

The choice of carbon source is a particularly critical factor. Different carbon sources are metabolized at varying rates and efficiencies, which can significantly influence the metabolic flux towards the desired product.

Glucose : As a rapidly metabolizable sugar, glucose often supports fast cell growth. However, it can also lead to the accumulation of inhibitory byproducts like acetate through overflow metabolism, which can be detrimental to both cell health and product synthesis.

Glycerol (B35011) : This carbon source is more reduced than glucose and is often metabolized more slowly. This can be advantageous as it may reduce overflow metabolism and direct more carbon flux towards the TCA cycle and precursor supply for aromatic amino acid synthesis. Studies have shown that glycerol can be a superior carbon source for the production of certain aromatic compounds.

Xylose : As a five-carbon sugar, xylose is a major component of lignocellulosic biomass, making it a cost-effective and sustainable feedstock. Engineered E. coli strains capable of efficiently utilizing xylose are being developed to enable the production of valuable chemicals from renewable resources.

The optimization of the culture medium also involves balancing the carbon-to-nitrogen ratio and supplementing with essential minerals and vitamins to ensure optimal performance of the microbial cell factory.

The precise control of key physical and chemical parameters within the bioreactor is essential for maintaining a stable and productive fermentation process.

pH : The pH of the culture medium affects enzyme activity, nutrient uptake, and cell membrane integrity. Maintaining the pH within the optimal range for the specific production strain (typically around 7.0 for E. coli) is crucial and is usually achieved through the automated addition of acid or base.

Temperature : Temperature influences the rates of all enzymatic reactions, including those involved in cell growth and product formation. The optimal temperature must be carefully controlled to balance robust growth with maximum product synthesis and stability.

Dissolved Oxygen (DO) : As the production of many compounds is an aerobic process, maintaining an adequate supply of dissolved oxygen is critical. The DO level is typically controlled by adjusting the agitation speed and the aeration rate. Insufficient oxygen can limit production, while excessive aeration can lead to shear stress on the cells.

To achieve high cell densities and, consequently, high product titers, a fed-batch fermentation strategy is often employed. This approach involves initially growing the cells in a batch phase to a certain density, followed by the continuous or intermittent feeding of a concentrated nutrient solution.

This strategy allows for the controlled supply of the carbon source and other nutrients, preventing both nutrient limitation and the accumulation of inhibitory concentrations of substrates or byproducts. Fed-batch fermentation is a widely adopted method in industrial biotechnology for maximizing the productivity of microbial fermentations.

Continuous fermentation represents an alternative to fed-batch processes, where fresh medium is continuously added to the bioreactor while an equal volume of culture broth is simultaneously removed. This allows for the maintenance of the culture in a state of perpetual exponential growth (chemostat) or at a specific productivity rate (turbidostat).

The primary advantage of continuous fermentation is the potential for higher volumetric productivity and more consistent product quality over extended periods. However, challenges such as maintaining strain stability and preventing contamination over long-term operation need to be carefully managed.

Bioprocess Integration and Scale-Up Considerations

The successful transition of a laboratory-scale production process to an industrial scale requires careful consideration of bioprocess integration and scale-up. This involves not only increasing the volume of the fermentation but also ensuring that the process remains efficient and economically viable.

Key considerations include:

Process Analytical Technology (PAT) : The implementation of real-time monitoring and control strategies can help to ensure process consistency and optimize performance during scale-up.

Techno-economic Analysis : A thorough techno-economic analysis is necessary to evaluate the commercial viability of the process, identify cost-intensive steps, and guide further optimization efforts.

Scaling up from bench-top bioreactors to large-scale industrial fermenters presents challenges in maintaining homogeneity in mixing, oxygen transfer, and nutrient distribution. Computational fluid dynamics (CFD) and other modeling tools are often used to predict and mitigate these scale-up effects.

Enzymology and Mechanistic Studies of Deoxy Tryptophan Derived Compound Synthesis

Characterization of Key Biosynthetic Enzymes

The biosynthesis of deoxy-tryptophan derivatives is a multi-step process orchestrated by a suite of enzymes. Understanding the individual characteristics of each enzyme is fundamental to comprehending the pathway as a whole. Key enzymes in pathways originating from tryptophan, such as the violacein (B1683560) biosynthetic pathway (VioA, VioB, VioE), as well as related enzymes in central metabolism (Pta) and amino acid synthesis (TrpE), have been the subject of detailed characterization.

Enzyme Kinetics (Km, Vmax, kcat) and Catalytic Capacity

Enzyme kinetics provides quantitative insight into an enzyme's efficiency and its affinity for substrates. The Michaelis constant (Km), maximum velocity (Vmax), and turnover number (kcat) are critical parameters.

The initial enzyme in the violacein pathway, VioA, is an L-tryptophan oxidase that has been kinetically characterized. Studies have reported varying kinetic parameters, which may be due to different assay conditions. One study identified a kcat of 203 min⁻¹ and a Km for tryptophan of 31 μM. Another reported a kcat of 3.38 s⁻¹ with a Km of 31 ± 11 μM.

For other key enzymes in this pathway, such as the heme-containing oxidase VioB which catalyzes the coupling of two indole-3-pyruvic acid (IPA) imine molecules, and VioE, which catalyzes a crucial intramolecular rearrangement, detailed kinetic parameters are not as readily available in the literature. Their catalytic roles are established, but quantitative data on their turnover rates and substrate affinities remain an area for further investigation.

In related metabolic pathways, enzymes such as phosphotransacetylase (Pta) and tryptophan synthase (TrpE, or the α-subunit of the tryptophan synthase complex) have also been studied. Pta, which catalyzes the reversible transfer of an acetyl group from acetyl phosphate (B84403) to coenzyme A (CoA), generally exhibits a low affinity for its substrate, with reported Km values ranging from 3.36 mM to as high as 10 mM in various bacteria nih.govnih.gov. The kinetics of tryptophan synthase are complex due to its α2β2 structure and sophisticated allosteric regulation mdpi.comnih.gov. The Km for its substrate, indole-3-glycerol phosphate (IGP), is in the micromolar range, indicating a much higher affinity compared to Pta for its substrate mdpi.com.

| Enzyme | Organism | Substrate | Km | kcat | Reference |

|---|---|---|---|---|---|

| VioA | Chromobacterium violaceum | L-Tryptophan | 31 μM | 3.38 s⁻¹ | |

| Pta | Desulfovibrio piger | Acetyl-CoA | 3.36 ± 0.35 mM | N/A | nih.gov |

| Pta | Desulfomicrobium sp. | Acetyl-CoA | 5.97 ± 0.62 mM | N/A | nih.gov |

| Tryptophan Synthase (complex) | Pyrococcus furiosus | L-Serine | ~3.4-fold lower than for L-Threonine | N/A | nih.gov |

| Tryptophan Synthase (complex) | Salmonella typhimurium | Indole-3-glycerol Phosphate (IGP) | < 140 µM | N/A | mdpi.com |

Substrate Specificity and Affinity

Substrate specificity defines the range of molecules an enzyme can act upon. While many enzymes are highly specific, others exhibit promiscuity, which can be exploited for biosynthetic purposes.

VioA : The L-tryptophan oxidase VioA demonstrates moderate substrate promiscuity. While its native substrate is L-tryptophan, it can also accept and process various tryptophan analogs, including those with substitutions on the indole (B1671886) ring.

Cofactor Requirements (e.g., Heme b for VioB)

Many enzymes require non-protein chemical compounds called cofactors to facilitate their catalytic activity. The enzymes involved in deoxy-tryptophan-derived synthesis are no exception.

VioA, VioC, and VioD : These enzymes are flavoenzymes, requiring a flavin adenine (B156593) dinucleotide (FAD) cofactor for their oxidative functions.

VioB : This enzyme is a heme-dependent oxidase. nih.gov Spectroscopic analysis confirms the presence of protoporphyrin IX (heme b) as the specific cofactor. nih.gov The heme iron is central to the enzyme's ability to catalyze the oxidative coupling of two IPA imine molecules. nih.gov

Tryptophan Synthase (β-subunit) : The β-subunit of tryptophan synthase (TrpB) is a classic example of a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme. mdpi.comnih.govwikipedia.org The PLP cofactor is essential for the condensation reaction between serine and indole to form tryptophan. mdpi.comnih.govwikipedia.org

Protein Engineering and Directed Evolution for Improved Catalytic Activity

While natural enzymes are proficient, their properties are not always ideal for industrial or synthetic applications. Protein engineering techniques, including rational design and directed evolution, are powerful tools used to modify and improve enzyme characteristics such as activity, stability, and substrate specificity.

Rational Design of Enzyme Variants (e.g., Pro69Leu in Pta, Ser40Phe in TrpE)

Rational design involves making specific, targeted changes to an enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. researchgate.net By predicting how a particular mutation will affect function, scientists can introduce desired properties. Mutations such as Pro69Leu in phosphotransacetylase (Pta) or Ser40Phe in tryptophan synthase (TrpE) serve as examples of specific targets for such engineering efforts.

Random Mutagenesis and High-Throughput Screening

In contrast to the targeted approach of rational design, directed evolution employs random mutagenesis to create large libraries of enzyme variants. These libraries are then searched for improved variants using high-throughput screening methods. Techniques like error-prone PCR and DNA shuffling are used to introduce random mutations throughout the gene encoding the enzyme.

This strategy has been successfully applied to evolve enzymes like tryptophan synthase. For example, the β-subunit (TrpB) has been engineered to function efficiently as a stand-alone catalyst, freeing it from its dependence on the α-subunit (TrpA) for activity. This was achieved by constructing random mutagenesis libraries and screening for variants with enhanced L-tryptophan formation. The resulting engineered enzymes often contain multiple mutations scattered throughout the protein, which collectively mimic the allosteric activation normally provided by the partner subunit.

| Enzyme | Mutation(s) | Engineering Goal | Observed Effect | Reference |

|---|---|---|---|---|

| Tryptophan Synthase α-subunit (TrpE) | Glu49 -> (19 other amino acids) | Investigate role of Glu49 | Complete loss of α-subunit activity, confirming Glu49 as an essential catalytic residue. | researchgate.net |

| Tryptophan Synthase α-subunit (TrpE) | Arg179 -> Leu | Investigate role in allosteric communication | Reduced α-subunit activity by 60%; altered the transmission of conformational changes between subunits. | nih.gov |

| Phosphotransacetylase (Pta) | Site-specific replacements at Ser309, Arg310 | Investigate catalytic mechanism | Demonstrated catalytic roles for these residues in binding acetyl phosphate and stabilizing the transition state. | nih.gov |

Structural Biology of Enzyme Complexes

X-ray Crystallography and Cryo-EM Studies

X-ray crystallography has been the primary method for elucidating the atomic-level structure of enzymes in this pathway, with a particular focus on VioE, the enzyme responsible for a key rearrangement step. wikipedia.orgyoutube.comjove.com Cryo-electron microscopy (Cryo-EM) is an emerging technique for studying large protein complexes, though detailed studies on the entire multi-enzyme assembly for deoxy-tryptophan derivative synthesis are not yet prevalent.

The crystal structure of VioE from Chromobacterium violaceum has been solved to a resolution of 1.21 Å, revealing significant details about its catalytic mechanism. nih.govrcsb.orgnih.gov VioE is a homodimer, with each subunit forming a structure that resembles a baseball glove. nih.gov A notable feature of the VioE structure is that it shares a core fold with lipoprotein transporter proteins like LolA and LolB, which is unusual for an enzyme. nih.govnih.govresearchgate.net This structural homology suggests that a primary role of VioE is to bind and sequester a hydrophobic substrate from the aqueous cellular environment. nih.gov

The structure confirms that VioE is a cofactorless and metal-free enzyme. nih.govresearchgate.net The active site is identified as a positively charged pocket located at the center of the concave surface of each subunit. nih.gov Crystallographic studies of VioE in complex with phenylpyruvic acid, a substrate analog, and docking simulations with the proposed true substrate, an indole-3-pyruvic acid (IPA) imine dimer, have helped to map this active site. nih.gov Mutagenesis of key residues within this pocket has confirmed their importance for substrate binding and catalysis. nih.govrcsb.org

| Parameter | Value | Reference |

|---|---|---|

| Protein | Violacein biosynthetic enzyme VioE | rcsb.org |

| Organism | Chromobacterium violaceum | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.21 Å | nih.govrcsb.org |

| PDB ID | 3BMZ | rcsb.org |

| Key Structural Features | Homodimer, "baseball glove" fold, shares core structure with LolA/LolB lipoprotein transporters, cofactor/metal-free. | nih.govnih.gov |

| Active Site | Positively charged surface pocket. | nih.gov |

Protein-Protein Interactions within Enzyme Assemblies

The biosynthesis of deoxy-tryptophan derivatives like deoxyviolacein (B1140582) is carried out by a cascade of five enzymes (VioA, VioB, VioC, VioD, VioE). researchgate.netebi.ac.uk In many metabolic pathways, sequential enzymes form stable multi-protein complexes to facilitate substrate channeling—the direct transfer of intermediates between active sites—which increases efficiency and prevents the diffusion of unstable intermediates.

However, current in vitro studies of the violacein pathway have indicated that stable, direct interactions between the sequential enzymes may not be an absolute requirement for the synthesis of protodeoxyviolaceinic acid. nih.gov For instance, the enzymes VioA, VioB, and VioE can function sequentially without forming a tight, obligate complex. nih.gov This suggests that the intermediates, while reactive, are sufficiently stable to diffuse between the enzymes.

Despite the lack of evidence for a stable multi-enzyme complex, the possibility of transient protein-protein interactions remains. nih.gov Such transient "touch-and-go" interactions could be sufficient to facilitate substrate channeling, particularly for the highly reactive and short-lived IPA imine dimer, which is formed by VioA and VioB and is the substrate for VioE. nih.gov This channeling would be advantageous, preventing the dimer from spontaneously converting into the off-pathway product, chromopyrrolic acid. nih.gov Further research using techniques designed to capture weak or transient interactions is needed to fully elucidate the nature of the enzyme assembly in this pathway.

| Enzyme | Function | Reference |

|---|---|---|

| VioA | FAD-dependent L-tryptophan oxidase; converts L-tryptophan to indole-3-pyruvic acid (IPA) imine. | nih.govacs.org |

| VioB | Heme-dependent peroxidase; catalyzes the oxidative coupling of two IPA imine molecules to form a reactive dimer. | researchgate.netnih.gov |

| VioE | Catalyzes a 1,2-shift of an indole ring of the IPA imine dimer to form protodeoxyviolaceinic acid. | nih.govnih.gov |

| VioD | Flavin-dependent oxygenase; hydroxylates one indole ring at the 5-position. | researchgate.netnih.gov |

| VioC | Flavin-dependent oxygenase; hydroxylates the second indole ring, leading to the formation of violacein. | researchgate.netnih.gov |

Reaction Mechanism Elucidation (e.g., 1,2-shift of an indole ring by VioE)

The most intriguing chemical step in the biosynthesis of violacein and its derivatives is the intramolecular 1,2-shift of an indole ring, a reaction unique to this pathway. nih.govresearchgate.net This complex rearrangement is catalyzed by the VioE enzyme. nih.govnih.gov VioE intercepts the reactive IPA imine dimer produced by VioA and VioB, redirecting it from spontaneous conversion to chromopyrrolic acid (a key step in the biosynthesis of other compounds like rebeccamycin) toward the violacein scaffold. nih.govnih.gov

Based on structural and mutational data, VioE is proposed to function as a "catalytic chaperone." nih.govrcsb.org It does not require any cofactors or metal ions but instead uses its three-dimensional structure to bind and orient the substrate in a way that promotes the desired reaction. nih.govnih.gov VioE traps the highly reactive IPA imine dimer within its active site pocket, which achieves two goals:

It shields the substrate from the solvent, suppressing the spontaneous, non-enzymatic formation of chromopyrrolic acid. nih.gov

It imposes conformational strain on the substrate, positioning the indole ring for the subsequent rearrangement through proximity and orientation effects. nih.gov

While the precise mechanism of the 1,2-indole shift is not definitively proven, a plausible chemical pathway has been proposed. This proposed mechanism avoids the formation of high-energy radical intermediates, which is consistent with the cofactor-less nature of VioE. The proposed steps may involve the formation of a cyclopropane (B1198618) intermediate, followed by a series of electronic rearrangements, cyclization, and decarboxylation events that result in the formation of protodeoxyviolaceinic acid, the direct precursor to deoxyviolacein. This key transformation establishes the characteristic molecular skeleton of the violacein family of compounds.

Analytical Methodologies for Deoxy Tryptophan Derived Compounds

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of tryptophan derivatives, enabling their separation from complex mixtures prior to detection and characterization. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of this analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a critical first step for the reliable analysis of deoxy-tryptophan derivatives. nih.gov A typical HPLC system is coupled with detectors like UV or fluorescence for quantification. nih.govu-szeged.hu For instance, a method for tryptophan metabolites might involve pre-column derivatization with o-phthaldialdehyde (OPA) to generate highly fluorescent derivatives, which are then separated and detected. nih.gov

Method development involves the systematic optimization of several key parameters to achieve the desired separation. These parameters include the choice of stationary phase (the column), the mobile phase composition, and the elution mode (isocratic or gradient). For tryptophan and its analogs, reversed-phase (RP) HPLC is commonly employed. researchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability and reproducibility. researchgate.net This process involves assessing several performance characteristics as defined by international guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. uobaghdad.edu.iq

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com For example, an HPLC method for tryptophan metabolites reported a detection limit of 30 pmol/mL. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.com This is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Recovery: The efficiency of the extraction procedure of an analytical method, within a given range. u-szeged.hu

A well-validated HPLC method ensures that the data generated for compounds like Deoxy-V-Trypt E are accurate and reliable for research and quality control purposes.

Table 1: HPLC Method Parameters and Validation for Tryptophan Analogs

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase (e.g., C18) | researchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with additives (e.g., formic acid) | creative-proteomics.com |

| Detection | Fluorescence, UV, or Mass Spectrometry | nih.govu-szeged.hu |

| Linearity (R²) | >0.99 | mdpi.commdpi.com |

| Precision (RSD) | <5% | u-szeged.hu |

| Accuracy/Recovery | 80-120% | u-szeged.humdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity. mdpi.com These features make UHPLC particularly well-suited for the analysis of complex biological samples containing a wide range of tryptophan metabolites. acs.org

The application of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a powerful tool for the targeted analysis of tryptophan derivatives. researchgate.net This combination offers high selectivity and sensitivity, allowing for the simultaneous quantification of multiple analytes in a single run. mdpi.comresearchgate.net For example, a UHPLC-MS/MS method was developed for the simultaneous determination of tryptophan and ten of its indole-containing metabolites in various beverages. mdpi.com The method demonstrated excellent sensitivity with limits of detection in the low ng/mL range. mdpi.commdpi.com

The enhanced performance of UHPLC is critical when dealing with low-abundance analytes or when high-throughput analysis is required, which would be essential in studies involving novel compounds like this compound.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of deoxy-tryptophan-derived compounds. Its high sensitivity and specificity allow for the unambiguous identification of molecules, even in complex mixtures.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

ESI and MALDI are two of the most common ionization techniques used in the analysis of tryptophan and its derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for the analysis of polar and thermally labile molecules, such as amino acids and their metabolites. researchgate.net It is readily coupled with liquid chromatography (LC), allowing for the online analysis of separated compounds. mdpi.com ESI-MS has been extensively used to identify and characterize tryptophan oxidation products and other derivatives in various biological and food matrices. mdpi.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including peptides and proteins containing modified tryptophan residues. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte. nih.gov This technique is particularly useful for mapping tryptophan modifications in proteins and peptides. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify it. acs.org

MS/MS has been instrumental in characterizing the structures of various tryptophan derivatives. nih.govnih.gov For example, by analyzing the fragmentation patterns of oxidized tryptophan residues in peptides, researchers can distinguish between different isomeric oxidation products, such as 5-hydroxy-tryptophan and oxindolylalanine. nih.gov This level of detail is crucial for understanding the chemical modifications that can occur to tryptophan residues in biological systems. The fragmentation pathways of tryptophan metabolites like kynurenine (B1673888) have also been studied in detail using ESI-MS/MS. acs.org

Quantitative Proteomics for Enzyme Expression Analysis

Quantitative proteomics provides a global view of protein expression levels in a cell or tissue. This is particularly relevant for studying the biosynthesis of deoxy-tryptophan-derived compounds, as it allows for the analysis of the enzymes involved in their metabolic pathways. embopress.org For example, tryptophan metabolism involves several key enzymes, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are crucial in the kynurenine pathway. creative-proteomics.com

By using techniques like stable isotope labeling with amino acids in cell culture (SILAC) or label-free quantification, researchers can compare the abundance of these enzymes under different conditions. benthamopenarchives.com This information can reveal how the synthesis of tryptophan metabolites is regulated. For instance, a quantitative proteomics study on lettuce revealed that increased abundance of enzymes in the tryptophan metabolism pathway was associated with the biosynthesis of auxin. mdpi.com This approach could be applied to identify and quantify the enzymes responsible for the production of a specific compound like this compound, providing insights into its biological origin and regulation.

Table 2: Mass Spectrometry Techniques for Tryptophan Derivative Analysis

| Technique | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| ESI-MS | Analysis of polar and labile metabolites | Soft ionization, easily coupled to LC | mdpi.comresearchgate.net |

| MALDI-MS | Analysis of peptides and proteins with modified tryptophan | High mass range, tolerant to some buffers | nih.govnih.gov |

| MS/MS | Structural elucidation and identification | Provides detailed structural information | nih.govacs.org |

| Quantitative Proteomics | Analysis of enzyme expression levels | Global view of protein regulation | embopress.orgmdpi.com |

Spectroscopic Techniques (Excluding Basic Compound Identification)

Spectroscopic methods are indispensable for probing the nuanced structural and dynamic properties of molecules like this compound, going beyond simple identification to reveal information about their behavior in a biological context.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for elucidating the three-dimensional structure (conformation) of deoxy-tryptophan derivatives in solution and for mapping their interactions with biomacromolecules such as proteins. universiteitleiden.nlrsc.org Techniques such as the Nuclear Overhauser Effect (NOE), Transverse Relaxation Optimized Spectroscopy (TROSY), and the measurement of relaxation parameters (R1 and R2) are central to these investigations. nih.gov

The conformation of a tryptophan analog is defined by the dihedral angles of its side chain. rsc.org For this compound, NOE experiments can determine the proximity between specific protons, allowing for the reconstruction of its preferred spatial arrangement in solution. For instance, observing an NOE between a proton on the indole (B1671886) ring and a proton on the amino acid backbone would indicate a folded conformation.